Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl-

Description

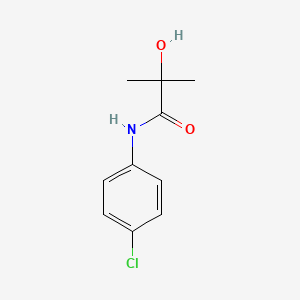

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- (CAS: 62100-41-8, molecular formula: C₁₀H₁₂ClNO₂, molecular weight: 213.66 g/mol) is a chloro-substituted propanamide derivative characterized by a hydroxyl and methyl group at the C2 position of the propanamide backbone and a 4-chlorophenyl substituent on the nitrogen atom .

Properties

CAS No. |

62100-41-8 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,14)9(13)12-8-5-3-7(11)4-6-8/h3-6,14H,1-2H3,(H,12,13) |

InChI Key |

ZCYXISYWYXCPNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The principal synthetic approach to Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- involves the nucleophilic acyl substitution reaction between 4-chloroaniline and 2-hydroxy-2-methylpropanoyl chloride (also known as 2-hydroxy-2-methylpropanoyl chloride or hydroxyisobutyryl chloride) under basic conditions. The reaction proceeds as follows:

- Reagents: 4-chloroaniline (nucleophile), 2-hydroxy-2-methylpropanoyl chloride (acyl chloride), base (commonly pyridine or triethylamine).

- Solvent: Anhydrous dichloromethane or acetonitrile.

- Conditions: Low temperature (0 °C to room temperature) under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Mechanism: The amine nitrogen attacks the acyl chloride carbonyl carbon, displacing chloride ion and forming the amide bond.

- Workup: The reaction mixture is washed to remove acid and base residues, followed by purification via recrystallization or chromatography.

This method yields the target amide with high selectivity and yields typically in the range of 75–85% after purification.

Alternative Synthetic Routes

Other documented methods include:

Acid-catalyzed condensation: Direct condensation of 4-chlorophenylamine with 2-hydroxyisobutyric acid under acidic conditions to form the amide. This method achieves moderate purity (~80%) but often requires chromatographic purification.

Microwave-assisted synthesis: Utilizing palladium catalysts under microwave irradiation to accelerate the coupling reaction. This approach offers rapid synthesis but may result in lower purity (~75%) and necessitates high-performance liquid chromatography (HPLC) purification.

Carbodiimide-mediated coupling: For related N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides, coupling of carboxylic acid derivatives with amines using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature has been reported. This method provides good yields and mild conditions but is more commonly applied to structurally similar analogs rather than the exact compound .

Reaction Conditions and Optimization

Temperature and Solvent Effects

- Low temperatures during acylation (around 0 °C or below) minimize side reactions such as hydrolysis of acyl chloride.

- Polar aprotic solvents like dichloromethane or acetonitrile favor the nucleophilic substitution by stabilizing intermediates.

- Use of inert atmosphere prevents moisture-induced degradation.

Purification Techniques

- Recrystallization from ethanol/water mixtures improves crystallinity and purity.

- Column chromatography on silica gel using hexane/ethyl acetate mixtures is effective for removing impurities.

- HPLC purification is recommended for microwave-assisted syntheses to achieve high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acyl chloride reaction with 4-chloroaniline | 4-chloroaniline, 2-hydroxy-2-methylpropanoyl chloride, pyridine, DCM, 0 °C to RT | 84 | >85 | High yield and purity after recrystallization |

| Acid-catalyzed condensation | 4-chlorophenylamine, 2-hydroxyisobutyric acid, acid catalyst, reflux | 75–80 | ~80 | Requires column chromatography |

| Microwave-assisted synthesis | 4-chloroaniline, acyl chloride, Pd catalyst, microwave irradiation | 70–75 | ~75 | Rapid, but needs HPLC purification |

| Carbodiimide-mediated coupling (analog) | Carboxylic acid derivative, amine, DCC, NHS, acetonitrile, RT | 70–85 | N/A | Mild conditions, used for analogs |

Analytical Characterization for Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

- [^13C NMR](pplx://action/followup): Carbonyl carbon (C=O) appears near 170 ppm; hydroxyl-bearing carbon (C-OH) resonates near 70 ppm; aromatic carbons bearing chlorine appear between 120–130 ppm.

- [^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons (multiplets around 7.0–7.5 ppm), hydroxyl proton (broad singlet), and methyl groups (singlets near 1.0–1.5 ppm).

Infrared (IR) Spectroscopy

- Strong amide carbonyl stretch near 1650 cm⁻¹.

- Broad O–H stretch around 3200–3500 cm⁻¹.

- Aromatic C–Cl stretches observed in fingerprint region.

Summary and Recommendations

The most efficient and widely used method for preparing Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- is the nucleophilic acyl substitution of 4-chloroaniline with 2-hydroxy-2-methylpropanoyl chloride in the presence of a base like pyridine under anhydrous conditions. This method offers the best balance of yield, purity, and operational simplicity.

Alternative methods such as acid-catalyzed condensation and microwave-assisted synthesis provide options depending on available equipment and scale but may require additional purification steps.

For industrial scale-up, optimization of reaction parameters (temperature, solvent, catalyst) and use of continuous flow reactors could enhance efficiency and yield, although detailed industrial protocols are proprietary and less documented in open literature.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-methylpropanamide, N-(4-chlorophenyl)-.

Reduction: Formation of N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of propanamide derivatives as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. A series of compounds based on the structure of propanamide were synthesized and tested for their antiproliferative activity against HeLa cells. The results indicated that these compounds exhibited significant activity, with IC50 values ranging from 0.69 μM to 11 μM, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) . The mechanism involves the inhibition of HDAC enzymes, leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

2. Pain Management

Propanamide derivatives have been investigated for their role as antagonists of the transient receptor potential vanilloid type 1 (TRPV1) channels, which are implicated in pain signaling pathways. Specific analogues demonstrated high binding affinity and potent antagonistic activity against capsaicin-induced pain responses in preclinical models . For instance, one compound showed a Ki value of 0.2 nM and an IC50 value of 6.3 nM, indicating its potential as a novel analgesic agent with minimal side effects.

Cosmetic Formulation Applications

1. Skin Care Products

Mechanism of Action

The mechanism of action of Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and amide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring, propanamide chain modifications, and additional functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Modifications on the Propanamide Chain

- N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) :

Replaces the hydroxyl and methyl groups with a hydroxamic acid (N–OH) and cyclopropane ring. This enhances metal-chelating capacity, making it suitable for antioxidant applications . - N-(4-Bromophenyl)-2-chloropropanamide () :

Substitutes the hydroxyl group with chlorine and the 4-chloro phenyl with bromine, increasing molecular weight (254.54 g/mol) and lipophilicity (logP ~2.8) compared to the target compound .

Phenyl Ring Substitutions

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide () :

Features a 3-chlorophenethyl group and 4-isobutylphenyl chain, enhancing steric bulk and lipophilicity (logP ~4.2). Such modifications are typical in NSAID derivatives (e.g., ibuprofen analogs) for improved membrane permeability . - Taranabant (): Incorporates a trifluoromethylpyridyloxy group and cyanophenyl substituent, increasing molecular weight (515.95 g/mol) and cannabinoid receptor-1 (CB1) antagonism for obesity treatment .

Complex Backbone Extensions

- Bicalutamide () :

Replaces the hydroxyl group with a sulfonylfluorophenyl moiety, resulting in antiandrogenic activity (IC₅₀ < 1 µM for androgen receptor binding). Its higher molecular weight (430.41 g/mol) and logP (~3.5) reflect enhanced target specificity . - 2-(4-Chloro-3,5-dimethylphenoxy)-N,N-bis(2-furylmethyl)propanamide (): Substitutes the hydroxyl group with a phenoxy linker and furylmethyl groups, likely altering pharmacokinetics (e.g., oral bioavailability) due to increased hydrogen-bond acceptors .

Mechanistic and Application Differences

- Hydroxamic Acid Derivatives () : The N–OH group in compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide enables radical scavenging, making them suitable for antioxidant applications .

- Bicalutamide (): The sulfonyl group enhances binding to the androgen receptor’s hydrophobic pocket, while the cyano group stabilizes interactions via dipole effects .

- Taranabant () : The trifluoromethylpyridyloxy group improves metabolic stability and CNS penetration, critical for central CB1 receptor targeting .

Biological Activity

Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of Propanamide, N-(4-chlorophenyl)-2-hydroxy-2-methyl- can be represented as:

This compound features a propanamide backbone with a 4-chlorophenyl group and a hydroxymethyl substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of functional groups facilitates hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of these targets.

Enzyme Inhibition

Research indicates that Propanamide derivatives may act as enzyme inhibitors. For instance, studies have shown that related compounds exhibit inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. DPP-4 inhibitors have demonstrated significant therapeutic potential by prolonging the action of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of Propanamide derivatives. The following table summarizes key findings from various studies regarding modifications that enhance potency:

Biological Activity Studies

Several studies have investigated the biological activities associated with Propanamide derivatives:

- Antinociceptive Activity : A study assessed the analgesic properties of a related compound in a rat neuropathic pain model. The results indicated that modifications at the 4-position significantly enhanced antinociceptive effects compared to unmodified analogs .

- Antiproliferative Effects : In vitro assays demonstrated that compounds based on the propanamide structure exhibited significant antiproliferative activity against various cancer cell lines, including HeLa cells. The IC50 values ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Some derivatives showed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: DPP-4 Inhibition

A study focused on the design of Propanamide derivatives as DPP-4 inhibitors found that specific structural modifications led to compounds with IC50 values as low as 0.06 µM, demonstrating potential for diabetes treatment .

Case Study 2: Analgesic Efficacy

Another investigation into the analgesic effects revealed that certain analogs were able to significantly reduce pain responses in animal models, suggesting their utility in pain management therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide, and how can purity be maximized?

- Methodology : Three primary synthetic routes are documented:

- Route 1 : Reacting 4-chloroaniline with 2-hydroxy-2-methylpropanoyl chloride in anhydrous dichloromethane under nitrogen, yielding 84% purity after recrystallization .

- Route 2 : Acid-catalyzed condensation of 4-chlorophenylamine with 2-hydroxyisobutyric acid, achieving 80% purity via column chromatography (silica gel, hexane/ethyl acetate) .

- Route 3 : Microwave-assisted synthesis using a palladium catalyst, yielding 75% purity but requiring post-synthetic HPLC purification .

- Key Considerations : Purity is highly dependent on reaction time, solvent choice (polar aprotic solvents favored), and purification methods. Recrystallization from ethanol/water mixtures improves crystallinity.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers or impurities in this compound?

- 13C NMR Analysis : The carbonyl carbon (C=O) appears at ~170 ppm, while the hydroxyl-bearing carbon (C-OH) resonates near 70 ppm. Aromatic carbons (C-Cl) show signals between 120–130 ppm .

- IR Spectroscopy : Key peaks include:

- O-H stretch (broad, ~3200–3400 cm⁻¹)

- Amide C=O stretch (~1650 cm⁻¹)

- C-Cl stretch (~750 cm⁻¹) .

- Contradictions : Impurities like unreacted 4-chloroaniline can be detected via NH₂ stretches (~3350 cm⁻¹ in IR) or aromatic proton shifts in ¹H NMR.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposes above 200°C, with degradation products identified via TGA-MS as chlorobenzene and CO₂ .

- pH Sensitivity : Hydrolyzes in alkaline conditions (pH > 10) via cleavage of the amide bond, forming 4-chloroaniline and 2-hydroxyisobutyric acid. Acidic conditions (pH < 3) protonate the hydroxyl group, reducing solubility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .

- Case Study : A related brominated analog (2-bromo-N-(4-chlorophenyl)butanamide) crystallizes in the monoclinic P2₁/c space group, with intramolecular C-H···O interactions stabilizing the planar amide group .

- Hydrogen Bonding : Graph set analysis (Etter’s formalism) reveals R₂²(8) motifs in similar propanamides, driven by N-H···O and O-H···O interactions .

Q. What computational methods are suitable for predicting the compound’s reactivity in drug design or agrochemical applications?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to cytochrome P450 enzymes due to the chlorophenyl moiety’s hydrophobic interactions .

- QSAR Modeling : The compound’s LogP (3.68) and PSA (52.8 Ų) suggest moderate blood-brain barrier permeability, making it a candidate for CNS-targeted agents .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Halogen Effects : Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces LogP (3.12 vs. 3.68) but increases metabolic stability in hepatic microsome assays .

- Hydroxyl Group Role : Removing the 2-hydroxy group (e.g., N-(4-chlorophenyl)-2-methylpropanamide) abolishes antifungal activity in Candida albicans assays, highlighting its role in hydrogen bonding .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.